![molecular formula C15H19NO2 B12550489 Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]- CAS No. 151446-23-0](/img/structure/B12550489.png)
Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-oxocyclohexyl)phénylméthyl]acétamide: is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It is known for its unique structure, which includes an acetamide group attached to a cyclohexyl ring with an oxo group and a phenylmethyl group. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-oxocyclohexyl)phénylméthyl]acétamide typically involves the reaction of cyclohexanone with acetamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(2-oxocyclohexyl)phénylméthyl]acétamide can undergo oxidation reactions, where the oxo group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, N-[(2-oxocyclohexyl)phénylméthyl]acétamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems .
Medicine: In medicine, N-[(2-oxocyclohexyl)phénylméthyl]acétamide is investigated for its potential therapeutic properties. It is used in the development of new pharmaceuticals targeting specific diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of N-[(2-oxocyclohexyl)phénylméthyl]acétamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds:
- N-(4-Oxocyclohexyl)acetamide
- N-(2-Oxocyclohexyl)acetamide
Comparison: Compared to similar compounds, N-[(2-oxocyclohexyl)phénylméthyl]acétamide has a unique phenylmethyl group that enhances its reactivity and specificity in chemical reactions. This structural feature distinguishes it from other acetamide derivatives and contributes to its diverse applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]- typically involves the reaction of cyclohexanone with acetamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]- can undergo oxidation reactions, where the oxo group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems .
Medicine: In medicine, Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]- is investigated for its potential therapeutic properties. It is used in the development of new pharmaceuticals targeting specific diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]- involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- N-(4-Oxocyclohexyl)acetamide
- N-(2-Oxocyclohexyl)acetamide
Comparison: Compared to similar compounds, Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]- has a unique phenylmethyl group that enhances its reactivity and specificity in chemical reactions. This structural feature distinguishes it from other acetamide derivatives and contributes to its diverse applications in research and industry.
Propriétés
Numéro CAS |
151446-23-0 |
|---|---|
Formule moléculaire |
C15H19NO2 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
N-[(2-oxocyclohexyl)-phenylmethyl]acetamide |
InChI |
InChI=1S/C15H19NO2/c1-11(17)16-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18/h2-4,7-8,13,15H,5-6,9-10H2,1H3,(H,16,17) |
Clé InChI |
FPOKYQWOOUHUDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C1CCCCC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
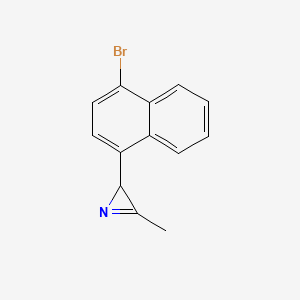
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
![Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-](/img/structure/B12550439.png)
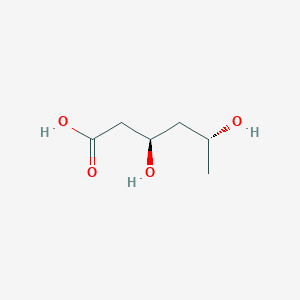
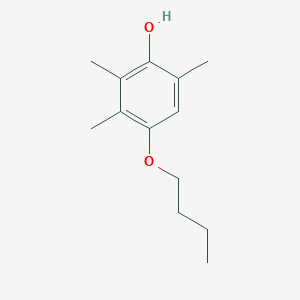
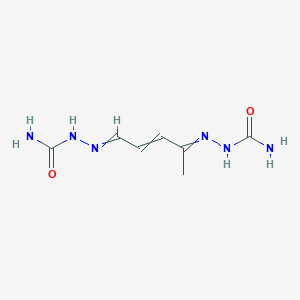

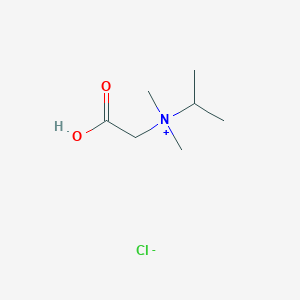
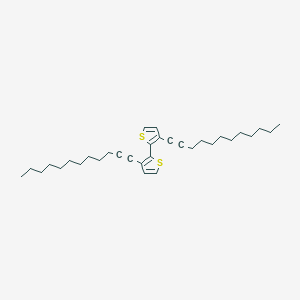
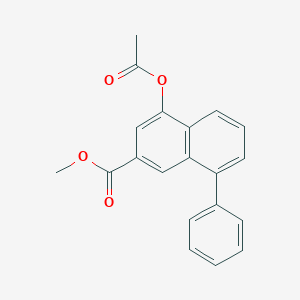
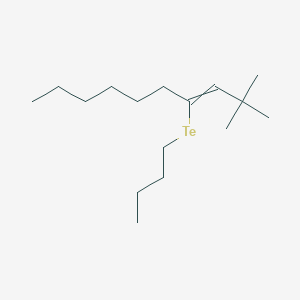
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline](/img/structure/B12550494.png)
